![molecular formula C13H17ClN2O B7807252 N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B7807252.png)
N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide
Overview
Description
N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Inhibition
N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide, specifically as TAK-220, demonstrated potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. TAK-220 showed high CCR5 binding affinity and good metabolic stability, making it a promising clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Antidepressant and Nootropic Potential
This compound has been explored for its potential antidepressant and nootropic effects. A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone identified certain derivatives showing significant antidepressant activity, underlining the potential of this compound class in CNS disorders (Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized, showing significant anti-angiogenic and DNA cleavage activities. These properties may contribute to their potential as anticancer agents (Kambappa et al., 2017).
Corrosion Inhibition
The compound has been studied for its role as a corrosion inhibitor. N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide, a related compound, exhibited good corrosion inhibition efficiency for soft-cast steel in acidic environments, highlighting its potential application in industrial corrosion prevention (Rajendraprasad et al., 2020).
Antiobesity Effects
Research has been conducted on the antiobesity effects of cannabinoid CB1 receptor antagonists, including N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM-251), a structurally related compound. This study showed potential for such compounds in reducing food intake and body weight in diet-induced obese mice (Hildebrandt et al., 2003).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKOBCBQGDNSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCNCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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